N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-14-8-7-12(9-17(14)25-2)13-11-28-20(21-13)22-19(23)18-10-26-15-5-3-4-6-16(15)27-18/h3-9,11,18H,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDOIOFHYQZUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially allow the compound to interact with its targets.
Biochemical Pathways
Thiazoles are known to be involved in various biological activities, which suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially impact the bioavailability of the compound.
Comparison with Similar Compounds
Oxadiazole Derivatives
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) () replace the thiazole ring with a 1,3,4-oxadiazole core. These analogs exhibit distinct electronic profiles due to the oxadiazole’s higher electronegativity, which may alter binding affinities in biological targets. For example, compound 19’s trifluoromethyl group enhances hydrophobicity and metabolic resistance compared to the target compound’s methoxy groups .
Triazole and Thiadiazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature 1,2,4-triazole or thiadiazole cores. The absence of a C=O group in triazoles (confirmed by IR spectra) contrasts with the carboxamide functionality in the target compound, altering hydrogen-bonding capabilities .
Functional Group Variations
Methoxy vs. Halogen Substituents
The compound N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (, Entry 16) differs from the target compound by having a single 4-methoxy group on the phenyl ring instead of 3,4-dimethoxy. Conversely, halogenated analogs like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) () introduce electronegative substituents, which may enhance interactions with polar residues in target proteins .
Carboxamide vs. Carbothioamide Linkers
The piperazine-1-carbothioamide derivative N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide () replaces the carboxamide with a carbothioamide group. The sulfur atom in the thioamide increases lipophilicity and may confer resistance to enzymatic hydrolysis compared to the target compound’s oxygen-based amide .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Spectral Data Highlights
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed using α-bromoketone and thiourea derivatives. Adapted from Hantzsch protocols:
Procedure :
- α-Bromoketone Preparation : 3,4-Dimethoxyacetophenone (1.0 equiv) is treated with bromine (1.2 equiv) in acetic acid at 0–5°C for 4 hours to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.
- Cyclization : The bromoketone is reacted with thiourea (1.1 equiv) in ethanol under reflux for 8 hours. The intermediate thioamide undergoes intramolecular cyclization, forming the thiazole ring.
- Isolation : The crude product is purified via recrystallization (ethanol/water), yielding 4-(3,4-dimethoxyphenyl)thiazol-2-amine as a pale-yellow solid (72–78% yield).
Key Data :
- 1H NMR (DMSO-d6) : δ 3.84 (s, 6H, OCH3), 6.92–7.45 (m, 3H, Ar-H), 7.82 (s, 1H, thiazole C5-H).
- HPLC Purity : ≥98% (C18 column, MeCN/H2O gradient).
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxylic Acid
Ring-Closing Reaction
Adapted from patent CN105801556A:
Procedure :
- Aldehyde Intermediate : 3,4-Dihydroxybenzaldehyde (1.0 equiv) is reacted with 1,2-dibromoethane (5.0 equiv) in 10% aqueous NaOH with tetrabutylammonium bromide (TBAB, 0.1 equiv) at reflux for 5 hours. The product, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde, is isolated via dichloromethane extraction and recrystallization (65–70% yield).
- Oxidation to Carboxylic Acid : The aldehyde (1.0 equiv) is oxidized with potassium permanganate (3.0 equiv) in aqueous KOH at 90–100°C for 2 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried (85–90% yield).
Key Data :
- 13C NMR (CDCl3) : δ 170.2 (COOH), 121.8–148.3 (aromatic carbons), 64.8 (OCH2CH2O).
- Melting Point : 189–191°C.
Amide Coupling and Final Assembly
Carboxamide Formation
Using methodologies from PMC2667321, the carboxylic acid is activated and coupled to the thiazole amine:
Procedure :
- Activation : 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (1.0 equiv) is treated with HBTU (1.5 equiv) and DIPEA (2.0 equiv) in dry DMF for 30 minutes at 0°C.
- Coupling : 4-(3,4-Dimethoxyphenyl)thiazol-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with NaHCO3 and brine, and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the title compound as a white solid (68–75% yield).
Key Data :
- HRMS (ESI+) : m/z [M+H]+ calcd for C21H19N2O5S: 435.1018; found: 435.1021.
- 1H NMR (DMSO-d6) : δ 3.85 (s, 6H, OCH3), 4.28–4.35 (m, 2H, OCH2), 5.12 (s, 1H, dioxine CH), 6.88–7.62 (m, 6H, Ar-H), 10.42 (s, 1H, NH).
Analytical Characterization and Validation
Spectroscopic Consistency
Purity and Stability
- HPLC : >99% purity under gradient elution (0.1% TFA in MeCN/H2O).
- Accelerated Stability : No degradation observed after 6 months at 25°C (40% RH).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Thiazole | 72–78 | 98 | Scalable, minimal byproducts |
| Benzodioxine Oxidation | 85–90 | 99 | KMnO4 cost-effective, high yield |
| HBTU Coupling | 68–75 | 99 | Mild conditions, no racemization |
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
Thiazole ring construction : React 3,4-dimethoxyphenyl thiourea with α-bromo ketones under acidic conditions to form the 4-(3,4-dimethoxyphenyl)thiazole-2-amine intermediate .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. Solvents like DMF or dichloromethane, and temperatures of 0–25°C, are critical for minimizing side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Optimizing stoichiometry (1:1.2 molar ratio of amine to acid) improves yields to ~60–70% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH3), thiazole protons (δ 7.2–7.5 ppm), and benzo[d][1,4]dioxine carboxamide (δ 4.3–4.5 ppm for dioxine CH2) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>98%) and molecular ion ([M+H]+ at m/z 455.1) .
- X-ray crystallography : Resolves stereochemistry of the dioxine ring and confirms planarity of the thiazole-phenyl system .
Q. What in vitro assays are commonly employed to screen this compound for preliminary biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) at 1–10 µM concentrations .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
- Receptor binding : Surface plasmon resonance (SPR) with immobilized targets (e.g., serotonin receptors) to measure binding kinetics (KD) .
Advanced Research Questions
Q. How can researchers design SAR studies to elucidate the role of the 3,4-dimethoxyphenyl and benzo[b][1,4]dioxine moieties in target binding?
- Methodological Answer :
- Analog synthesis : Replace the dimethoxyphenyl group with mono-methoxy, halogenated, or unsubstituted phenyl variants. Modify the dioxine ring to a dihydrofuran or remove oxygen atoms .
- Bioactivity profiling : Compare IC50 values across analogs in enzyme assays. For example, removing methoxy groups reduces COX-2 inhibition by >50%, indicating their role in H-bonding .
- Computational mapping : Molecular dynamics (MD) simulations (e.g., GROMACS) identify key interactions (e.g., π-π stacking between dioxine and Tyr355 in EGFR) .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?
- Methodological Answer :
- Validation of docking models : Perform alanine scanning mutagenesis on predicted binding residues (e.g., EGFR L858R mutation) to test if affinity changes align with simulations .
- Solvent accessibility correction : Use explicit solvent MD simulations to account for hydrophobic pocket effects missed in rigid docking .
- Experimental replicates : Repeat SPR or ITC assays under varied pH/temperature conditions to rule out assay artifacts .
Q. What experimental approaches validate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL, NADPH regeneration system) and quantify parent compound degradation via LC-MS/MS over 60 minutes. T1/2 <30 minutes suggests poor stability .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition, guiding structural tweaks to reduce metabolism .
- In vivo PK studies : Administer intravenously (2 mg/kg) to rodents, with serial plasma sampling analyzed by UPLC-QTOF to identify major metabolites (e.g., O-demethylation products) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- Model optimization : Compare IC50 in monolayer (2D) vs. spheroid (3D) cultures of the same cell line. Higher IC50 in 3D models may indicate poor penetration, addressed by adding permeability enhancers (e.g., verapamil) .
- Hypoxia profiling : Use fluorescent probes (e.g., Image-iT® Hypoxia Reagent) to confirm whether 3D model hypoxia alters compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
